molecular formula C10H7F3N2O2 B2470561 3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one CAS No. 1018047-82-9

3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one

Cat. No.: B2470561
CAS No.: 1018047-82-9
M. Wt: 244.173
InChI Key: WJEIJTKVKRCVSV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one is a heterocyclic compound that features a trifluoromethyl group and a cyclopropyl group attached to an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one typically involves the formation of the isoxazole ring followed by the introduction of the trifluoromethyl and cyclopropyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the isoxazole ring.

    Substitution: The trifluoromethyl and cyclopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isoxazole ring can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol: This compound shares the isoxazole and trifluoromethyl groups but lacks the cyclopropyl group.

    3,6-Dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine: Similar in structure but with methyl groups instead of a cyclopropyl group.

Uniqueness

3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which confer distinct physicochemical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-cyclopropyl-4-(trifluoromethyl)-7H-[1,2]oxazolo[5,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)5-3-6(16)14-9-7(5)8(15-17-9)4-1-2-4/h3-4H,1-2H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEIJTKVKRCVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC3=C2C(=CC(=O)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018047-82-9
Record name 3-cyclopropyl-4-(trifluoromethyl)-6H,7H-[1,2]oxazolo[5,4-b]pyridin-6-one
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